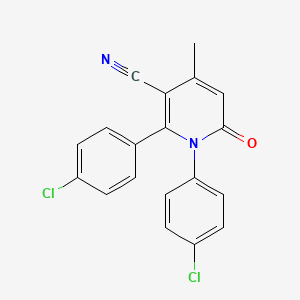![molecular formula C25H33N3O4 B5997597 4-[[3-[2-Hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one](/img/structure/B5997597.png)
4-[[3-[2-Hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-[2-Hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[2-Hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the piperazine core, followed by the introduction of the phenyl and hydroxypiperidine groups through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its structure allows it to interact with proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an antagonist or agonist for certain receptors, providing a basis for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of 4-[[3-[2-Hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to a conformational change that triggers a biological response. The pathways involved may include signal transduction cascades, resulting in the modulation of cellular activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
1-Phenylpiperazine: A compound with a phenyl group attached to the piperazine ring.
Uniqueness
The uniqueness of 4-[[3-[2-Hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one lies in its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-[[3-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c29-22-9-11-26(12-10-22)17-23(30)19-32-24-8-4-5-20(15-24)16-27-13-14-28(25(31)18-27)21-6-2-1-3-7-21/h1-8,15,22-23,29-30H,9-14,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPSTVRWBHNLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(COC2=CC=CC(=C2)CN3CCN(C(=O)C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5997515.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5997528.png)
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5997546.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B5997550.png)
![5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine](/img/structure/B5997564.png)
![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-3-piperidinecarboxylate](/img/structure/B5997575.png)
![ethyl 5-({[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B5997582.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5997584.png)
![4-[2-(butylthio)pyrimidin-5-yl]-1-isopropyl-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5997588.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5997596.png)
![(5-isoquinolinylmethyl)methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5997599.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5997601.png)
![N-(2,6-dimethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5997613.png)
